molecular formula C9H8ClFO B14811105 1-Chloro-2-cyclopropoxy-3-fluorobenzene

1-Chloro-2-cyclopropoxy-3-fluorobenzene

Cat. No.: B14811105
M. Wt: 186.61 g/mol
InChI Key: YGIHOSBKCWVWFO-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-3-fluorobenzene is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene can be synthesized through a multi-step process involving the introduction of the chlorine, cyclopropoxy, and fluorine substituents onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chlorine and fluorine atoms, followed by nucleophilic substitution to attach the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclopropoxylation, followed by purification techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-Chloro-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-cyclopropoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

    1-Chloro-2-fluorobenzene: Similar in structure but lacks the cyclopropoxy group.

    1-Chloro-3-fluorobenzene: Similar but with different positioning of the fluorine atom.

    1-Chloro-2-cyclopropylbenzene: Similar but lacks the fluorine atom.

Uniqueness: 1-Chloro-2-cyclopropoxy-3-fluorobenzene is unique due to the presence of both the cyclopropoxy and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-fluorobenzene

InChI

InChI=1S/C9H8ClFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

YGIHOSBKCWVWFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Cl)F

Origin of Product

United States

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